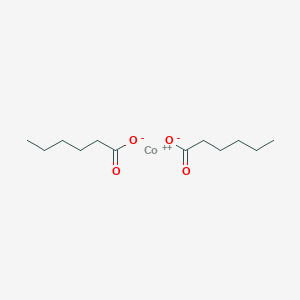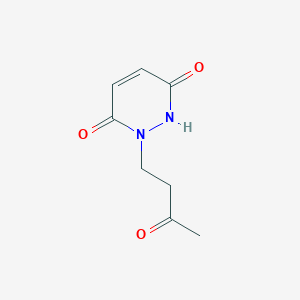
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione, also known as 3,6-DKDP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyridazine and has a unique structure that makes it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, as well as to induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione has a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory cytokines, such as TNF-α and IL-6, and to increase levels of antioxidants, such as superoxide dismutase. It has also been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, its unique structure and potential therapeutic applications make it a promising candidate for drug development. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione. One area of focus is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of analogs of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione may lead to the discovery of compounds with even greater therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione involves the reaction of 3-oxobutanal with hydrazine hydrate, followed by cyclization with acetic anhydride. The resulting product is then treated with potassium hydroxide to obtain the final compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Aplicaciones Científicas De Investigación
There has been significant research on the potential therapeutic applications of 1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-(3-oxobutyl)-1H-pyridazine-3,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6(11)4-5-10-8(13)3-2-7(12)9-10/h2-3H,4-5H2,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZIAVBBNVOJRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C(=O)C=CC(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Oxobutyl)-1,2-dihydropyridazine-3,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

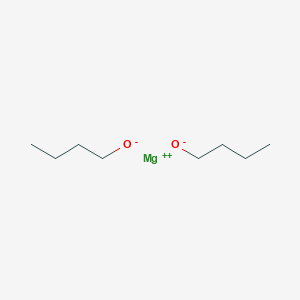

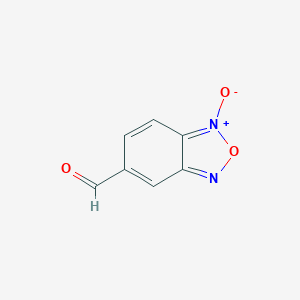
![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)
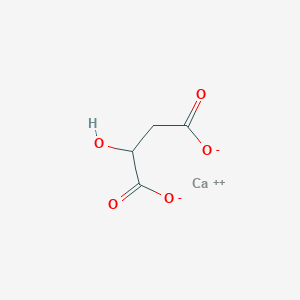
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
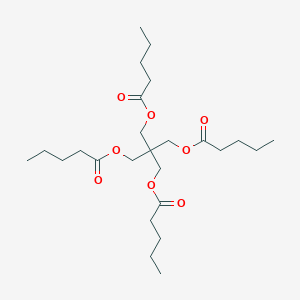
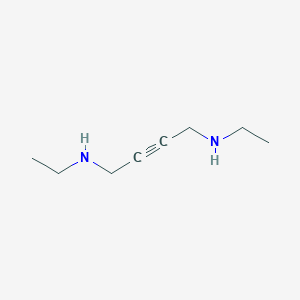
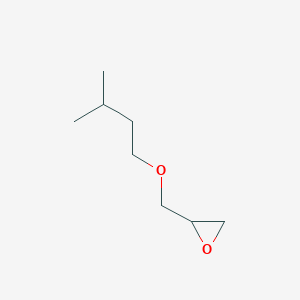
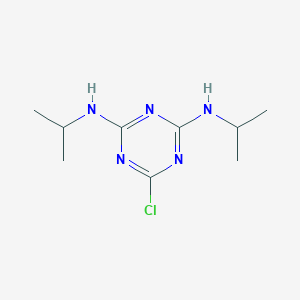
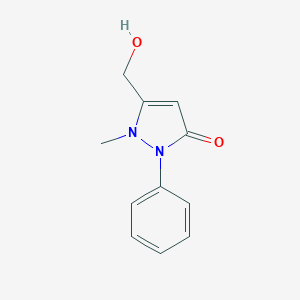
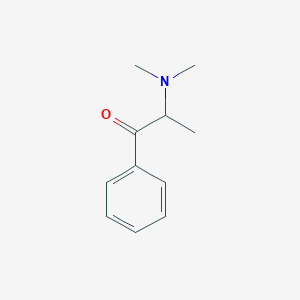
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
